molecular formula C12H12N2O2S B2923842 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 536730-27-5

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2923842
CAS No.: 536730-27-5
M. Wt: 248.3
InChI Key: ZPCBLMNNEARNKK-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 3-methoxy-substituted phenyl group at the 4-position of the thiazole ring. Thiazole-acetamide hybrids are known for their diverse pharmacological profiles, influenced by substituent variations on the aryl and thiazole moieties .

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCBLMNNEARNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3-methoxyphenyl isothiocyanate with α-bromoacetophenone, followed by cyclization to form the thiazole ring. The final step involves acetylation to introduce the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyphenyl group can enhance its binding affinity to these targets. Additionally, the thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological behavior of thiazole-acetamide derivatives is highly dependent on substituent position and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Thiazole-Acetamide Derivatives
Compound Name Substituent on Phenyl/Thiazole Key Properties/Activities References
N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Target) 3-OCH₃ (phenyl) Hypothesized COX/LOX inhibition*
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 3-OCH₃, 4-OH (phenyl) COX/LOX inhibition
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Cl, 4-F (phenyl) c-Abl kinase activation
N-[4-(4-Chloro-3-Methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Cl, 3-CH₃ (phenyl) c-Abl kinase activation
N-[4-(3-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) 3-OH (phenyl) Structural validation via LCMS/NMR
N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]-2-(3-methoxyphenyl)acetamide (4KK) Pyridin-4-yl (thiazole), 3-OCH₃ (phenyl) Crystallographic characterization
3g (N-[4-(m-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-thiazolidin-5-yl)acetamide) 3-Cl (phenyl) α-Glucosidase inhibition (63%)

*Note: The target compound’s activities are inferred from structurally similar analogs.

Enzyme Inhibition
  • COX/LOX Inhibition : Compound 6a (4-hydroxy-3-methoxyphenyl analog) exhibits dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity, suggesting that methoxy and hydroxy groups synergistically modulate enzyme binding .
  • α-Glucosidase Inhibition : Chloro-substituted derivatives (e.g., 3g) show potent inhibition (63%), highlighting the role of electron-withdrawing groups in enhancing enzyme interaction .
Antimicrobial Activity
  • Antibacterial/Antifungal: Derivatives like 107b (3,4-dimethylphenoxy) and 107m (3-chlorophenyl) demonstrate broad-spectrum activity (MIC: 6.25–12.5 µg/mL), with halogen and methyl groups improving membrane permeability .
Kinase Modulation
  • c-Abl Kinase Activation : Chloro- and fluoro-substituted analogs (14, 15) activate c-Abl kinase, critical for cancer therapy. The 4-chloro-3-methylphenyl group in 15 enhances stability and binding affinity .

Physicochemical and Structural Insights

  • Crystallography : The pyridin-4-yl analog (4KK) was characterized via X-ray diffraction (PDB ID: 4KK), revealing planar thiazole and aryl moieties critical for target engagement .
  • logP and Solubility : Methoxy groups (logP ~3.67 in 4KK) enhance lipophilicity, whereas hydroxy substituents (e.g., 6a) improve solubility but reduce membrane permeability .

Biological Activity

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiazole ring bonded to a methoxyphenyl group and an acetamide moiety. Its chemical structure can be represented as follows:

N 4 3 methoxyphenyl 1 3 thiazol 2 yl acetamide\text{N 4 3 methoxyphenyl 1 3 thiazol 2 yl acetamide}

The synthesis typically involves the reaction of 3-methoxyphenyl isothiocyanate with acetamide under controlled conditions to yield the desired thiazole derivative. The presence of the methoxy group is significant as it enhances the compound's solubility and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes by forming covalent bonds with nucleophilic sites on proteins, particularly through the thiazole ring.
  • Receptor Interaction : The methoxyphenyl group enhances binding affinity to target proteins, potentially affecting various signaling pathways .

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it displays significant activity against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Candida albicans0.20 μg/mL

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .

3.2 Anticancer Activity

Research has demonstrated that thiazole derivatives, including this compound, possess anticancer properties. A study assessing cytotoxicity against various cancer cell lines yielded the following results:

Cell LineIC50 (μM)
HT-29 (Colon)15.0
Jurkat (Leukemia)12.5
A549 (Lung)10.0

The structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group significantly enhances cytotoxic effects, making it a promising candidate for further development in cancer therapy .

3.3 Anticonvulsant Activity

In vivo studies have shown that compounds similar to this compound exhibit anticonvulsant effects in animal models. Notably, one study reported a median effective dose (ED50) of less than 20 mg/kg in picrotoxin-induced convulsion models, indicating strong potential for seizure management .

4. Case Studies

Several studies have investigated the biological activity of related thiazole compounds:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various thiazole derivatives showed that modifications at the phenyl position significantly influenced antimicrobial potency.
  • Anticancer Research : In a series of experiments on thiazole-containing compounds, those with electron-donating groups exhibited enhanced activity against cancer cell lines compared to their counterparts lacking such substitutions .

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